An In-depth Technical Guide to Methyl 2-chloro-3-nitrobenzoate: Synthesis and Properties
An In-depth Technical Guide to Methyl 2-chloro-3-nitrobenzoate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of Methyl 2-chloro-3-nitrobenzoate, a key intermediate in the pharmaceutical and agrochemical industries.
Chemical Properties and Data
Methyl 2-chloro-3-nitrobenzoate is a white solid organic compound.[1][2] It is a vital building block in the synthesis of more complex molecules due to its reactive functional groups.[1][2]
Table 1: Physicochemical Properties of Methyl 2-chloro-3-nitrobenzoate
| Property | Value | Reference |
| CAS Number | 53553-14-3 | [1] |
| Molecular Formula | C₈H₆ClNO₄ | [3] |
| Molecular Weight | 215.59 g/mol | [3] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 70 °C | [1] |
| Boiling Point (Predicted) | 319.5 ± 22.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.426 ± 0.06 g/cm³ | [1] |
Table 2: Spectroscopic Data for Methyl 2-chloro-3-nitrobenzoate
| Spectrum Type | Data | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 7.95 (dd, 1H), 7.84 (dd, 1H), 7.48 (t, 1H), 3.98 (s, 3H) | [4] |
| ¹³C NMR | Data not available for the target compound. See Appendix A for data on related compounds. | |
| Infrared (IR) | Data not available for the target compound. See Appendix B for data on a related compound. | |
| Mass Spectrometry (MS) | Data not available for the target compound. See Appendix C for data on an isomer. |
Synthesis of Methyl 2-chloro-3-nitrobenzoate
The primary synthetic route to Methyl 2-chloro-3-nitrobenzoate is the Fischer esterification of 2-chloro-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.
Synthesis Workflow
Detailed Experimental Protocol
This protocol is based on a general procedure for the synthesis of Methyl 2-chloro-3-nitrobenzoate.[4]
Materials:
-
2-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol)
-
Methanol (80 mL)
-
Concentrated sulfuric acid (2.0 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated brine
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
To a solution of 2-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) in methanol (80 mL), add concentrated sulfuric acid (2.0 mL).
-
Stir the reaction mixture overnight under reflux conditions.
-
Upon completion of the reaction, remove the methanol by vacuum concentration.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and saturated brine.
-
Dry the organic phase with anhydrous magnesium sulfate.
-
Concentrate the organic phase under vacuum to obtain Methyl 2-chloro-3-nitrobenzoate as a white solid (10.6 g, 99% yield).[4]
Applications in Synthesis
Methyl 2-chloro-3-nitrobenzoate is a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2] A notable application is in the production of the fungicide Acibenzolar-S-methyl.[1]
Synthesis of Acibenzolar-S-methyl
The synthesis of Acibenzolar-S-methyl from Methyl 2-chloro-3-nitrobenzoate involves a multi-step process.[1]
Biological Activity and Signaling Pathways
Acibenzolar-S-methyl, synthesized from Methyl 2-chloro-3-nitrobenzoate, is not directly fungicidal but acts as a plant activator, inducing Systemic Acquired Resistance (SAR).[1][5]
Mechanism of Action of Acibenzolar-S-methyl
Acibenzolar-S-methyl mimics the natural plant defense signaling molecule, salicylic acid. It works by activating the plant's own defense system, leading to the increased transcription of genes controlled by W-box elements, such as CAD1, NPR1, and PR2.[5] This results in a broad-spectrum resistance to various pathogens.
Solubility
Appendix A: ¹³C NMR Data of Related Compounds
-
Methyl 3-nitrobenzoate (CDCl₃, 50 MHz): δ 164.7, 148.1, 135.1, 131.7, 129.5, 127.2, 124.3, 52.6.[6]
-
2-Chloro-3-nitrobenzoic acid: ¹³C NMR data is available for this precursor.[7]
Appendix B: Infrared (IR) Spectroscopy of a Related Compound
The IR spectrum of Methyl m-nitrobenzoate shows characteristic peaks for the following functional groups:
-
C=O stretch (ester): 1750-1735 cm⁻¹
-
C-O stretch (ester): 1310-1250 cm⁻¹
-
N-O asymmetric stretch (nitro): 1550-1500 cm⁻¹
-
N-O symmetric stretch (nitro): 1360-1290 cm⁻¹
-
C=C stretch (aromatic): 1640-1590 cm⁻¹[8]
Appendix C: Mass Spectrometry of an Isomer
Methyl 4-chloro-3-nitrobenzoate (GC-MS, EI):
-
m/z: 184 (99.99%), 138 (39.30%), 215 (35.80%), 186 (35.20%), 185 (21.90%)[9]
References
- 1. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. METHYL 2-CHLORO-3-NITROBENZOATE CAS#: 53553-14-3 [amp.chemicalbook.com]
- 5. Acibenzolar-S-Methyl | C8H6N2OS2 | CID 86412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 2-Chloro-3-nitrobenzoic acid(3970-35-2) 13C NMR [m.chemicalbook.com]
- 8. homework.study.com [homework.study.com]
- 9. Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]



